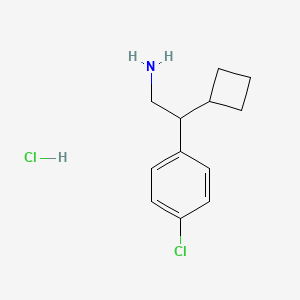![molecular formula C9H17NO4 B13476694 tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate](/img/structure/B13476694.png)
tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclobutyl ring with two hydroxyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method involves the use of benzyl t-butyl { (1S,2R,4S)-4- [ (dimethylamino)carbonyl]cyclohexan-1,2-diyl}biscarbamate as a starting material. This compound is subjected to hydrogenation in the presence of palladium on carbon (Pd-C) catalyst in ethanol, followed by filtration and concentration under reduced pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time. Additionally, the use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the cyclobutyl ring can be oxidized to form carbonyl compounds.
Reduction: The carbamate moiety can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydride (NaH) for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carbamate moiety can produce primary amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, stabilizing them during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted side reactions and facilitating selective transformations . Additionally, the hydroxyl groups in the cyclobutyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with a tert-butyl group attached to a carbamate moiety.
tert-Butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate: A related compound with a cyclohexyl ring instead of a cyclobutyl ring.
tert-Butyl (1R,2S,5S)-2-azido-5-[(dimethylamino)carbonyl]cyclohexylcarbamate: Another similar compound with an azido group.
Uniqueness
Tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate is unique due to the presence of both hydroxyl groups and the cyclobutyl ring, which confer distinct chemical and biological properties. The combination of these features makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H17NO4 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
tert-butyl N-[(2R,4S)-2,4-dihydroxycyclobutyl]carbamate |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-7-5(11)4-6(7)12/h5-7,11-12H,4H2,1-3H3,(H,10,13)/t5-,6+,7? |
InChI Key |
VFFPDWOMNFSLIX-MEKDEQNOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1[C@@H](C[C@@H]1O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C(CC1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


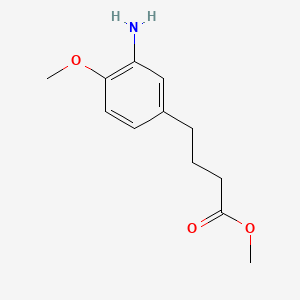
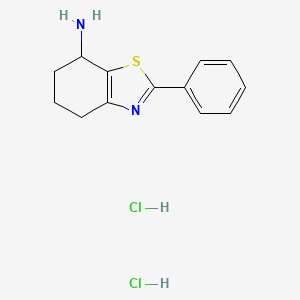
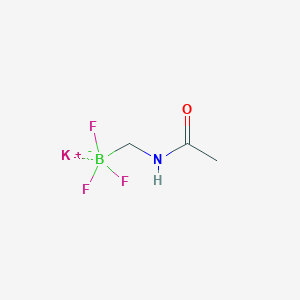
![4,4,5,5-Tetramethyl-2-[(trimethylsilyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13476641.png)
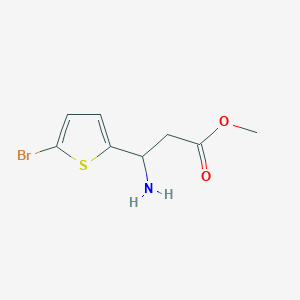


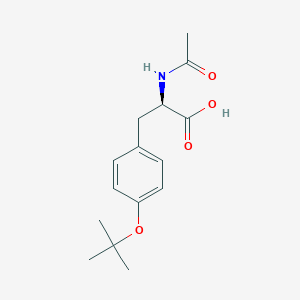
![2-[3-(2-Morpholin-4-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride](/img/structure/B13476683.png)

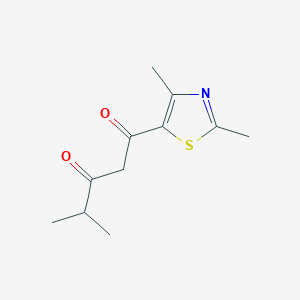
![[5-(2,6-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13476700.png)
